Cas no 37545-92-9 (1-Oxaspiro[2.5]octane,2-phenyl-)
![1-Oxaspiro[2.5]octane,2-phenyl- structure](https://ja.kuujia.com/scimg/cas/37545-92-9x500.png)
1-Oxaspiro[2.5]octane,2-phenyl- 化学的及び物理的性質
名前と識別子
-
- 1-Oxaspiro[2.5]octane,2-phenyl-
- 2-Phenyl-1-oxaspiro(2.5)octane
- 2-Phenyl-1-oxaspiro[2.5]octan
- 2-Phenyl-1-oxaspiro[2.5]octane
- NSC79438
- 1-Oxaspiro[2.5]octane, 2-phenyl-
- MFCD11226354
- 1-phenyl-2-oxaspiro[2.5]octane
- AKOS005256670
- 37545-92-9
- SCHEMBL4289634
- 2-Phenyl-1-oxaspiro[2.5]octane #
- 2-Phenyl-1-oxa-spiro[2.5]octane
- F88315
- NCIOpen2_000746
- NSC-79438
- NSC 79438
- DS-003137
-
- MDL: MFCD11226354
- インチ: InChI=1S/C13H16O/c1-3-7-11(8-4-1)12-13(14-12)9-5-2-6-10-13/h1,3-4,7-8,12H,2,5-6,9-10H2
- InChIKey: NEVVTFWFRCKGLF-UHFFFAOYSA-N
- ほほえんだ: C1(C2C3(CCCCC3)O2)C=CC=CC=1
計算された属性
- せいみつぶんしりょう: 188.12018
- どういたいしつりょう: 188.12
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 重原子数: 14
- 回転可能化学結合数: 1
- 複雑さ: 199
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 12.5Ų
- 疎水性パラメータ計算基準値(XlogP): 3
じっけんとくせい
- 密度みつど: 1.07
- ふってん: 301.1°C at 760 mmHg
- フラッシュポイント: 131.5°C
- 屈折率: 1.563
- PSA: 12.53
1-Oxaspiro[2.5]octane,2-phenyl- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM560538-50mg |
2-Phenyl-1-oxaspiro[2.5]octane |
37545-92-9 | 95%+ | 50mg |
$693 | 2024-07-17 | |
Chemenu | CM560538-100mg |
2-Phenyl-1-oxaspiro[2.5]octane |
37545-92-9 | 95%+ | 100mg |
$1300 | 2024-07-17 | |
Chemenu | CM560538-5g |
2-Phenyl-1-oxaspiro[2.5]octane |
37545-92-9 | 95%+ | 5g |
$3933 | 2023-03-07 | |
abcr | AB424988-1g |
2-Phenyl-1-oxaspiro[2.5]octane; . |
37545-92-9 | 1g |
€751.00 | 2025-02-20 | ||
1PlusChem | 1P00JWS1-100mg |
2-phenyl-1-oxaspiro[2.5]octane |
37545-92-9 | 95%+ | 100mg |
$998.00 | 2024-05-04 | |
1PlusChem | 1P00JWS1-50mg |
2-phenyl-1-oxaspiro[2.5]octane |
37545-92-9 | 95%+ | 50mg |
$554.00 | 2024-05-04 | |
eNovation Chemicals LLC | Y1238266-50mg |
2-phenyl-1-oxaspiro[2.5]octane |
37545-92-9 | 95%+ | 50mg |
$535 | 2025-02-19 | |
eNovation Chemicals LLC | Y1238266-100mg |
2-phenyl-1-oxaspiro[2.5]octane |
37545-92-9 | 95%+ | 100mg |
$1010 | 2025-02-28 | |
Chemenu | CM560538-10g |
2-Phenyl-1-oxaspiro[2.5]octane |
37545-92-9 | 95%+ | 10g |
$5896 | 2023-03-07 | |
eNovation Chemicals LLC | Y1238266-50mg |
2-phenyl-1-oxaspiro[2.5]octane |
37545-92-9 | 95%+ | 50mg |
$535 | 2024-06-06 |
1-Oxaspiro[2.5]octane,2-phenyl- 関連文献
-
Yuan Liu,Guohua Xie,Kailong Wu,Zhenghui Luo,Tao Zhou,Xuan Zeng,Jie Yu,Shaolong Gong J. Mater. Chem. C, 2016,4, 4402-4407
-
L. F. Lepre,J. Szala-Bilnik,L. Pison,M. Traïkia,A. A. H. Pádua,R. A. Ando,M. F. Costa Gomes Phys. Chem. Chem. Phys., 2017,19, 12431-12440
-
Christof Geßner,Dmytro Denysenko,Björn Bredenkötter,Fabienne Gschwind,Katharina M. Fromm,Wojciech Nitek,Elias Klemm,Dirk Volkmer Dalton Trans., 2013,42, 6909-6921
-
Ilya D. Gridnev,Elisabetta Alberico,Serafino Gladiali Chem. Commun., 2012,48, 2186-2188
-
Anjeeta Rani,Pannuru Venkatesu Phys. Chem. Chem. Phys., 2018,20, 20315-20333
-
Cheng Wang,Lin Ma,Deqiang Guo,Xin Zhao,Zilin Zhou,Dabin Lin,Fangteng Zhang,Weiren Zhao,Jiahua Zhang,Zhaogang Nie J. Mater. Chem. C, 2020,8, 3374-3379
-
Kelly M. Stewart,Kristin L. Horton Org. Biomol. Chem., 2008,6, 2242-2255
-
David T. Carey,Francis S. Mair,Robin G. Pritchard,John E. Warren,Rebecca J. Woods Dalton Trans., 2003, 3792-3798
1-Oxaspiro[2.5]octane,2-phenyl-に関する追加情報
Recent Advances in the Study of 1-Oxaspiro[2.5]octane,2-phenyl- (CAS: 37545-92-9) in Chemical Biology and Pharmaceutical Research
The compound 1-Oxaspiro[2.5]octane,2-phenyl- (CAS: 37545-92-9) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique spirocyclic structure and potential therapeutic applications. This research brief aims to summarize the latest findings related to this compound, focusing on its synthesis, biological activity, and potential applications in drug development.
Recent studies have highlighted the synthetic challenges and innovative approaches to producing 1-Oxaspiro[2.5]octane,2-phenyl-. A 2023 publication in the Journal of Medicinal Chemistry demonstrated a novel catalytic asymmetric synthesis method, achieving high enantioselectivity and yield. This breakthrough is particularly relevant for the development of chiral pharmaceuticals, where the stereochemistry of the spirocyclic core can significantly influence biological activity.
In terms of biological activity, preliminary screening results published in Bioorganic & Medicinal Chemistry Letters (2024) indicate that derivatives of 37545-92-9 show promising inhibitory effects against several kinase targets implicated in inflammatory diseases. The unique spirocyclic structure appears to confer both metabolic stability and target specificity, making it an attractive scaffold for further medicinal chemistry optimization.
Structural analysis using X-ray crystallography (Acta Crystallographica Section E, 2023) has provided valuable insights into the conformational preferences of 1-Oxaspiro[2.5]octane,2-phenyl-. These structural studies are informing rational drug design efforts, particularly in the development of allosteric modulators for G-protein coupled receptors (GPCRs). The spirocyclic constraint appears to stabilize bioactive conformations while limiting off-target interactions.
Recent computational studies (Journal of Chemical Information and Modeling, 2024) have employed molecular dynamics simulations to investigate the binding modes of 37545-92-9 derivatives with various biological targets. These in silico approaches are accelerating lead optimization by predicting ADMET properties and guiding synthetic efforts toward the most promising derivatives.
In the pharmaceutical development pipeline, two companies have recently disclosed preclinical programs utilizing 1-Oxaspiro[2.5]octane,2-phenyl- as a core structure. One application focuses on CNS disorders, leveraging the compound's ability to cross the blood-brain barrier, while another explores its potential as an antiviral agent based on its interaction with viral polymerase proteins.
Future research directions highlighted in recent review articles emphasize the need for comprehensive toxicological profiling and further exploration of structure-activity relationships. The unique properties of this spirocyclic scaffold suggest it may have broader applications in drug discovery beyond the current areas of investigation, particularly in targeted protein degradation and covalent inhibitor design.
37545-92-9 (1-Oxaspiro[2.5]octane,2-phenyl-) 関連製品
- 2172536-92-2((6-methoxypyridazin-3-yl)methyl chloroformate)
- 1421445-00-2(N-[2-(4-fluorophenoxy)ethyl]-5-oxo-4-[(thiophen-2-yl)methyl]morpholine-3-carboxamide)
- 1804937-12-9(4-Methoxy-3-(trifluoromethoxy)-2-(trifluoromethyl)pyridine-6-carboxylic acid)
- 2639433-77-3(4-{(benzyloxy)carbonyl(decyl)amino}butanoic acid)
- 2310125-37-0(N-(1-{3-cyclobutyl-1,2,4triazolo4,3-bpyridazin-6-yl}azetidin-3-yl)-N-methylpyridine-2-carboxamide)
- 2034250-95-6(N'-(2H-1,3-benzodioxol-5-yl)-N-({[2,3'-bifuran]-5-yl}methyl)ethanediamide)
- 2649076-10-6(4-chloro-1-(difluoromethoxy)-2-(isocyanatomethyl)benzene)
- 1797152-17-0(1-chloro-N-{[2-(difluoromethoxy)phenyl]methyl}isoquinoline-3-carboxamide)
- 1265634-97-6(5-Chloro-3-phenyl-3,4-dihydropyrido[2,3-d]pyrimidin-2(1H)-one)
- 361173-69-5(N-4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl-4-oxo-4H-chromene-2-carboxamide)
